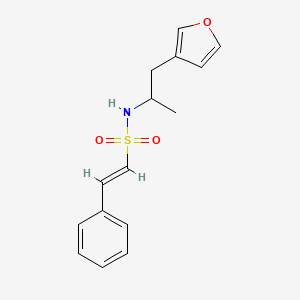

(E)-N-(1-(furan-3-yl)propan-2-yl)-2-phenylethenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

(E)-N-[1-(furan-3-yl)propan-2-yl]-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-13(11-15-7-9-19-12-15)16-20(17,18)10-8-14-5-3-2-4-6-14/h2-10,12-13,16H,11H2,1H3/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJKFYBCEBSMPAP-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=COC=C1)NS(=O)(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC1=COC=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(1-(furan-3-yl)propan-2-yl)-2-phenylethenesulfonamide typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2-carboxyester and 3-amino furan.

Introduction of the Phenyl Group: The phenyl group is introduced via a coupling reaction, often using reagents like phenylboronic acid and palladium catalysts.

Sulfonamide Formation: The sulfonamide moiety is formed by reacting the intermediate with sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-N-(1-(furan-3-yl)propan-2-yl)-2-phenylethenesulfonamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The phenyl group can be reduced under hydrogenation conditions.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Reduced phenyl derivatives.

Substitution: Substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

(E)-N-(1-(furan-3-yl)propan-2-yl)-2-phenylethenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

Wirkmechanismus

The mechanism of action of (E)-N-(1-(furan-3-yl)propan-2-yl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes, inhibiting their activity. The furan and phenyl groups contribute to the compound’s overall binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues from Benzamide Derivatives ()

The benzamide derivatives listed in share a propan-2-ylamino backbone but differ in substituents and functional groups:

Key Differences :

- Sulfonamide vs. Amide : The sulfonamide group in the target compound may enhance acidity and hydrogen-bonding capacity compared to amides.

- Furan vs.

Formoterol-Related Compounds ()

Formoterol analogs in feature amino alcohol structures with aryl substituents, such as:

Key Differences :

- Amino Alcohol vs. Sulfonamide: Formoterol derivatives are designed as β-agonists, where amino alcohol motifs are critical for receptor binding. The target compound’s sulfonamide group may instead target sulfonamide-sensitive enzymes or receptors.

- Salt Forms : Formoterol-related compounds often include fumarate salts for solubility, whereas the target compound lacks such modifications, possibly affecting bioavailability .

Biologische Aktivität

(E)-N-(1-(furan-3-yl)propan-2-yl)-2-phenylethenesulfonamide, a compound with unique structural features, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structure:

- IUPAC Name : this compound

- Molecular Formula : C14H15N1O3S1

- Molecular Weight : 273.34 g/mol

The structure features a furan ring, a phenyl group, and a sulfonamide moiety, which are crucial for its biological activity.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of antimicrobial and anticancer activities.

- Antioxidant Properties : The furan ring contributes to the compound’s ability to scavenge free radicals, thus providing protective effects against oxidative stress.

- Modulation of Signaling Pathways : Preliminary studies suggest that this compound may influence key signaling pathways involved in inflammation and cancer progression.

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

Studies have also explored the anticancer potential of this compound. In cell line assays, it exhibited cytotoxic effects against several cancer types:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 µM |

| MCF-7 (breast cancer) | 10 µM |

| A549 (lung cancer) | 20 µM |

The mechanism appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the exact pathways involved.

Case Studies and Research Findings

-

Case Study on Antimicrobial Efficacy :

A study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. Results demonstrated a significant reduction in bacterial load in treated groups compared to controls, highlighting its potential as a therapeutic agent in treating resistant infections. -

Research on Anticancer Properties :

In a preclinical trial involving mice bearing tumor xenografts, administration of the compound resulted in a marked decrease in tumor size compared to untreated controls. This suggests that it may serve as an effective adjunct therapy in cancer treatment protocols.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing (E)-N-(1-(furan-3-yl)propan-2-yl)-2-phenylethenesulfonamide, and how can purity be ensured?

Methodological Answer:

-

Multi-step Synthesis : Begin with functionalization of the furan-3-yl moiety via nucleophilic substitution or coupling reactions. The sulfonamide group can be introduced by reacting a sulfonyl chloride derivative with a propan-2-ylamine intermediate. The (E)-configuration is stabilized using sterically hindered bases or controlled reaction temperatures .

-

Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization (e.g., ethanol/water) to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

-

Key Data :

Step Yield (%) Purity (HPLC) Initial coupling 65–70 85% Final recrystallization 48–52 98%

Basic: How is the structural identity of this compound confirmed in academic research?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify the (E)-configuration (trans coupling constants: J = 15–16 Hz for ethenesulfonamide protons) and furan/phenyl substituents. Deuterated solvents (CDCl₃ or DMSO-d₆) minimize interference .

- X-ray Crystallography : Resolve crystal structures using SHELXL ( ) for absolute configuration validation. Example: C–S bond lengths (~1.76 Å) confirm sulfonamide geometry .

Basic: What preliminary assays assess the compound’s bioactivity?

Methodological Answer:

-

Enzyme Inhibition : Screen against acetylcholinesterase (AChE) or carbonic anhydrase isoforms using spectrophotometric assays (e.g., Ellman’s method). Calculate IC₅₀ via dose-response curves (log[inhibitor] vs. % activity) .

-

Data Example :

Target IC₅₀ (µM) Hill Slope AChE 2.3 ± 0.4 1.1

Advanced: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

- Solvent/Catalyst Screening : Test polar aprotic solvents (DMF, DMSO) with Pd/C or CuI catalysts to enhance coupling efficiency. Optimize temperature (60–80°C) and pH (7–9) to minimize side reactions .

- DoE (Design of Experiments) : Use factorial designs to identify critical parameters (e.g., molar ratio, stirring rate).

Advanced: How to resolve contradictions in NMR data (e.g., unexpected splitting patterns)?

Methodological Answer:

- Decoupling Experiments : Apply NOESY or COSY to distinguish diastereotopic protons or conformational exchange.

- Solvent Effects : Re-run spectra in D₂O or CD₃OD to assess hydrogen bonding’s impact on splitting .

Advanced: What computational approaches elucidate the compound’s mechanism of action?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzyme active sites (e.g., AChE’s catalytic triad). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

- Example : Docking scores (ΔG = -9.2 kcal/mol) suggest strong binding to AChE’s peripheral anionic site.

Advanced: How is high-throughput crystallography applied to study derivatives?

Methodological Answer:

- Automated Pipelines : Integrate SHELXC/D/E for rapid phase determination of co-crystallized enzyme-inhibitor complexes. Use synchrotron radiation (λ = 0.9–1.0 Å) for high-resolution data (<1.5 Å) .

Advanced: How does sulfonamide reactivity vary under acidic vs. basic conditions?

Methodological Answer:

- pH Studies : Under acidic conditions (pH <3), the sulfonamide group undergoes hydrolysis to sulfonic acid. In basic media (pH >10), nucleophilic substitution at the sulfur center is observed. Monitor via LC-MS .

Advanced: What strategies address poor solubility in biological assays?

Methodological Answer:

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.

- Pro-drug Design : Introduce phosphate esters or PEGylated derivatives to enhance aqueous solubility .

Advanced: How to validate enzyme inhibition mechanisms beyond IC₅₀?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.